

Dregeoside Aa1 (CAS No. 20230-41-5): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Dregeoside Aa1

Cat. No.: B1159717

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An In-depth Review of the Chemical Properties, Biological Activities, and Experimental Protocols of a Promising Natural Product

Introduction

Dregeoside Aa1, a steroidal glycoside with the CAS number 20230-41-5, is a natural product isolated from the stems of *Dregea volubilis* (L.) BENTH. This technical guide provides a comprehensive overview of **Dregeoside Aa1**, consolidating available data on its chemical properties, biological activities, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound.

Chemical and Physical Properties

Dregeoside Aa1 is a complex molecule with the chemical formula C₄₉H₇₈O₁₇ and a molecular weight of 939.1 g/mol. A summary of its key chemical identifiers and properties is provided in the table below.

Property	Value
CAS Number	20230-41-5
Molecular Formula	C49H78O17
Molecular Weight	939.1 g/mol
Source	Dregea volubilis (L.) BENTH.

Biological Activities

Preliminary studies have indicated that **Dregeoside Aa1** possesses promising antitumor and anti-inflammatory activities. These findings are summarized below, with a focus on the available quantitative data and the implicated signaling pathways.

Antitumor Activity

Early research identified **Dregeoside Aa1** as having activity against specific cancer cell lines. The primary study by Yoshimura et al. (1983) reported its efficacy against Ehrlich ascites carcinoma and melanoma B-16. While specific IC50 values from this original publication are not readily available in modern databases, the study laid the groundwork for future investigation into its anticancer potential.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

There is evidence to suggest that compounds from *Dregea volubilis* exert anti-inflammatory effects, potentially through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development. While direct experimental evidence detailing the specific mechanism of **Dregeoside Aa1** on this pathway is still emerging, the general anti-inflammatory properties of extracts from its source plant suggest this is a promising area of investigation.

The canonical NF-κB signaling cascade is initiated by pro-inflammatory stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the

NF- κ B heterodimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

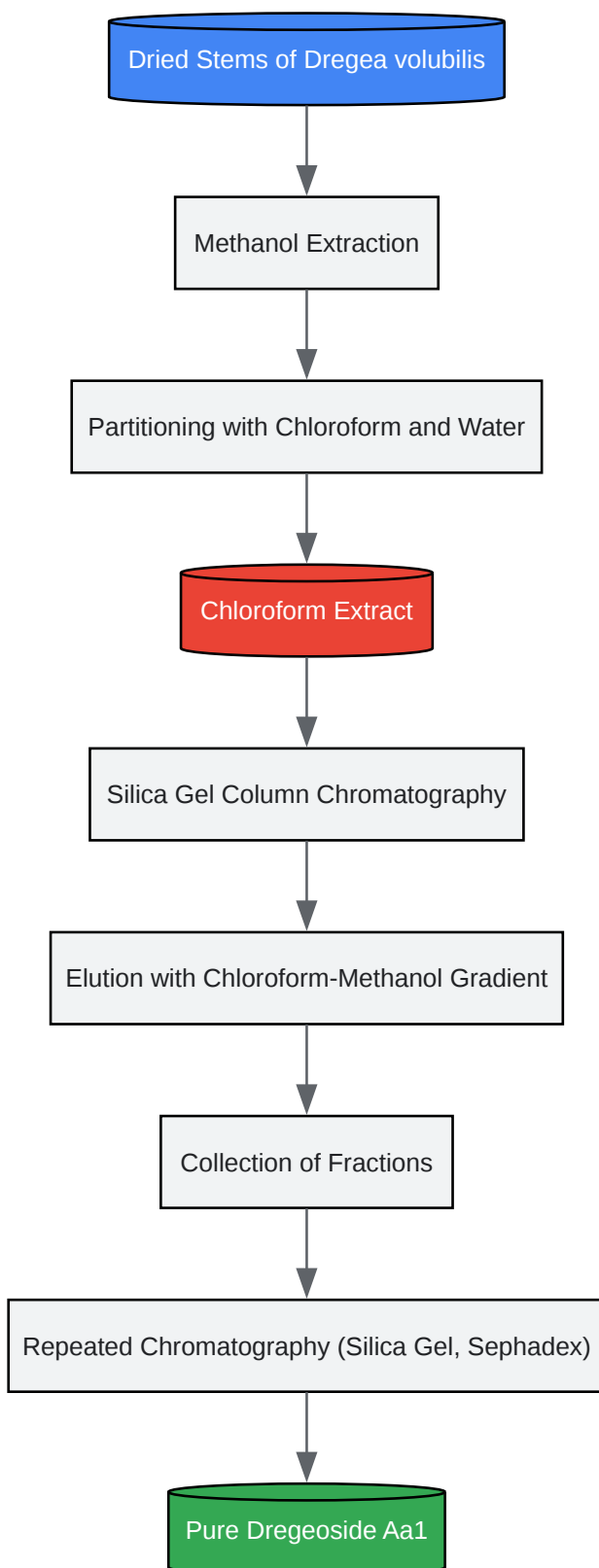
Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of **Dregeoside Aa1** are crucial for reproducible research. The following sections outline the methodologies based on the foundational work in this area.

Isolation of Dregeoside Aa1 from Dregea volubilis

The isolation of **Dregeoside Aa1**, as described in the seminal 1983 study by Yoshimura and colleagues, involves a multi-step extraction and chromatographic process.

Experimental Workflow for Isolation



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Isolation workflow for **Dregeoside Aa1**.

In Vivo Antitumor Activity Assays

The antitumor activity of **Dregeoside Aa1** was initially evaluated using in vivo models of Ehrlich ascites carcinoma and melanoma B-16 in mice.

General Protocol for In Vivo Antitumor Studies

- **Animal Model:** Typically, Swiss albino or C57BL/6 mice are used.
- **Tumor Cell Inoculation:** A known number of viable Ehrlich ascites carcinoma cells or B-16 melanoma cells are injected intraperitoneally or subcutaneously.
- **Treatment:** **Dregeoside Aa1**, dissolved in a suitable vehicle, is administered to the test group of animals, often via intraperitoneal injection, for a specified duration. A control group receives the vehicle only.
- **Monitoring:** Tumor growth is monitored by measuring tumor volume or by assessing the increase in body weight (in the case of ascites tumors). The lifespan of the animals is also recorded.
- **Data Analysis:** The antitumor effect is evaluated by comparing the tumor growth and survival rates between the treated and control groups.

Workflow for In Vivo Antitumor Assay



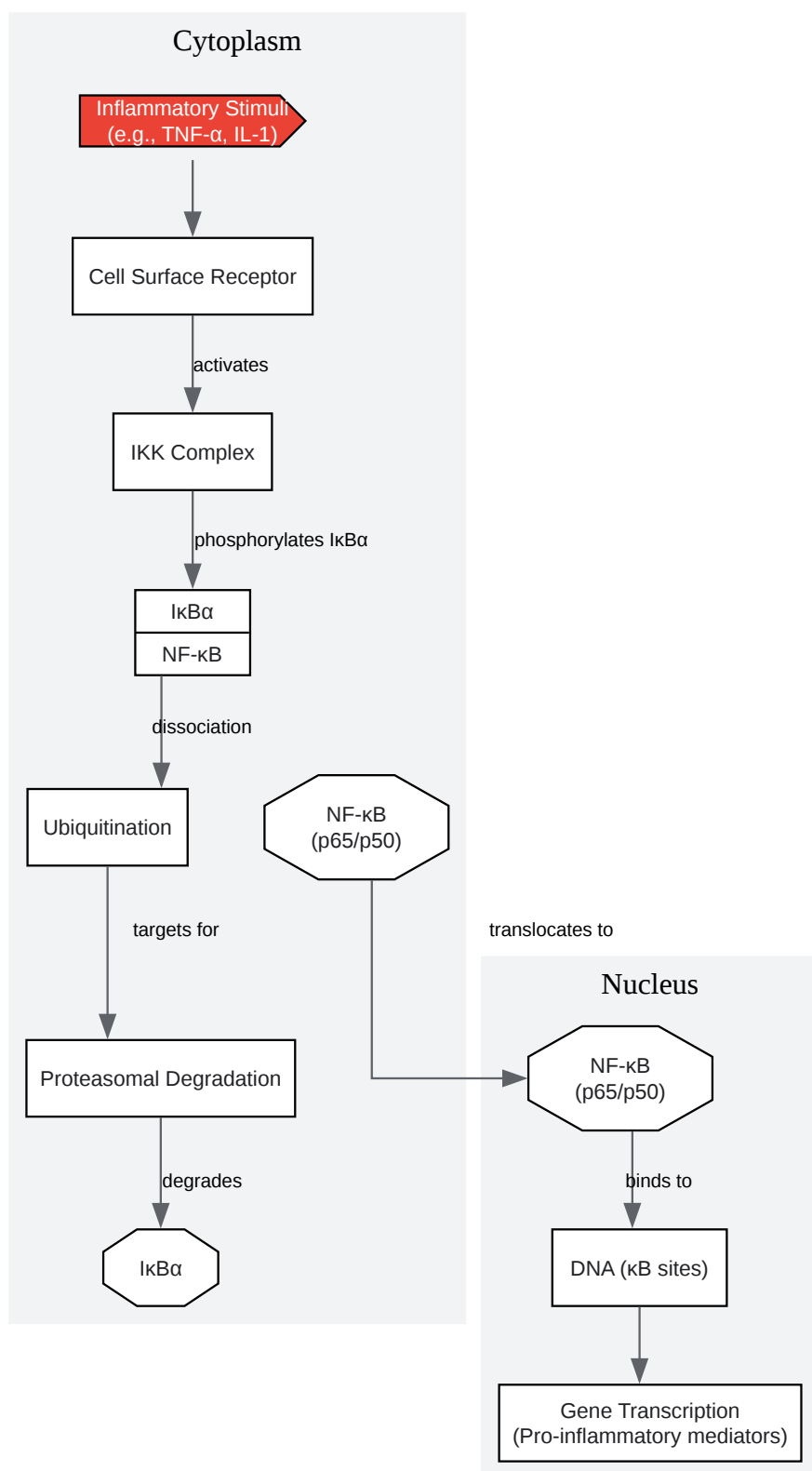
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Workflow of an in vivo antitumor experiment.

Visualizing the NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway, a potential target for the anti-inflammatory action of **Dregeoside Aa1**.

Canonical NF-κB Signaling Pathway



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Canonical NF-κB signaling pathway.

Future Directions

While initial studies on **Dregeoside Aa1** are promising, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:

- **Quantitative Bioactivity:** Determination of IC50 values against a broader panel of cancer cell lines.
- **Mechanism of Action:** Detailed studies to confirm the inhibition of the NF-κB pathway and identify other potential molecular targets.
- **Pharmacokinetics and Safety:** In-depth analysis of the absorption, distribution, metabolism, excretion, and toxicity profile of **Dregeoside Aa1**.
- **Structure-Activity Relationship:** Synthesis and evaluation of analogues to identify more potent and selective derivatives.

Conclusion

Dregeoside Aa1 is a natural product with demonstrated antitumor potential. Its purported anti-inflammatory properties, possibly mediated through the NF-κB signaling pathway, warrant further investigation. This technical guide provides a foundational resource for researchers to build upon, with the aim of unlocking the full therapeutic capabilities of this intriguing molecule. The provided experimental frameworks and pathway visualizations serve as a starting point for the design of future studies.

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